Cas no 1797253-64-5 (N-4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-yl-3-(trifluoromethyl)benzamide)

N-4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-yl-3-(trifluoromethyl)benzamide 化学的及び物理的性質
名前と識別子
-
- N-4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-yl-3-(trifluoromethyl)benzamide
- N-[4-(DIMETHYLAMINO)-2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]-3-(TRIFLUOROMETHYL)BENZAMIDE
- AKOS024561833
- N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(trifluoromethyl)benzamide
- N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]-3-(trifluoromethyl)benzamide
- 1797253-64-5
- F6438-2603
-
- インチ: 1S/C18H20F3N5O2/c1-25(2)15-14(11-22-17(24-15)26-6-8-28-9-7-26)23-16(27)12-4-3-5-13(10-12)18(19,20)21/h3-5,10-11H,6-9H2,1-2H3,(H,23,27)
- InChIKey: YYLOONBFYWIABS-UHFFFAOYSA-N
- SMILES: FC(C1=CC=CC(=C1)C(NC1C=NC(=NC=1N(C)C)N1CCOCC1)=O)(F)F
計算された属性
- 精确分子量: 395.15690938g/mol
- 同位素质量: 395.15690938g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 9
- 重原子数量: 28
- 回転可能化学結合数: 4
- 複雑さ: 528
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.6Ų
- XLogP3: 2.5
N-4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-yl-3-(trifluoromethyl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6438-2603-3mg |
N-[4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide |
1797253-64-5 | 3mg |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6438-2603-40mg |
N-[4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide |
1797253-64-5 | 40mg |
$210.0 | 2023-09-09 | ||
Life Chemicals | F6438-2603-20μmol |
N-[4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide |
1797253-64-5 | 20μmol |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6438-2603-1mg |
N-[4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide |
1797253-64-5 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F6438-2603-2mg |
N-[4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide |
1797253-64-5 | 2mg |
$88.5 | 2023-09-09 | ||
Life Chemicals | F6438-2603-100mg |
N-[4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide |
1797253-64-5 | 100mg |
$372.0 | 2023-09-09 | ||
Life Chemicals | F6438-2603-20mg |
N-[4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide |
1797253-64-5 | 20mg |
$148.5 | 2023-09-09 | ||
Life Chemicals | F6438-2603-50mg |
N-[4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide |
1797253-64-5 | 50mg |
$240.0 | 2023-09-09 | ||
Life Chemicals | F6438-2603-5mg |
N-[4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide |
1797253-64-5 | 5mg |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6438-2603-25mg |
N-[4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide |
1797253-64-5 | 25mg |
$163.5 | 2023-09-09 |
N-4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-yl-3-(trifluoromethyl)benzamide 関連文献
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
N-4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-yl-3-(trifluoromethyl)benzamideに関する追加情報
N-4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-yl-3-(trifluoromethyl)benzamide (CAS No. 1797253-64-5): An Overview
N-4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-yl-3-(trifluoromethyl)benzamide (CAS No. 1797253-64-5) is a novel compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound, often referred to by its CAS number, is a member of the pyrimidine family and exhibits unique structural and functional properties that make it a promising candidate for various therapeutic applications.
The molecular structure of N-4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-yl-3-(trifluoromethyl)benzamide is characterized by the presence of a pyrimidine core, a morpholine ring, and a trifluoromethyl group. These functional groups contribute to the compound's high solubility, stability, and bioavailability, which are crucial for its potential use in pharmaceutical formulations. The dimethylamino group further enhances its lipophilicity, allowing it to cross biological membranes more efficiently.
Recent studies have highlighted the potential of N-4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-yl-3-(trifluoromethyl)benzamide in various therapeutic areas. One of the most notable applications is in the treatment of cancer. Research has shown that this compound possesses potent antiproliferative activity against several cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the inhibition of key signaling pathways that are often dysregulated in cancer cells, such as the PI3K/AKT/mTOR pathway.
In addition to its antiproliferative effects, N-4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-yl-3-(trifluoromethyl)benzamide has also been investigated for its potential as an anti-inflammatory agent. In vitro studies have demonstrated that it can effectively reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in immune cells. This property makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of N-4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-yl-3-(trifluoromethyl)benzamide have been extensively studied to ensure its suitability for clinical use. Preclinical data indicate that it has favorable oral bioavailability and a long half-life, which are desirable characteristics for a drug candidate. Furthermore, toxicology studies have shown that it is well-tolerated at therapeutic doses with minimal side effects.
Clinical trials are currently underway to evaluate the safety and efficacy of N-4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-yl-3-(trifluoromethyl)benzamide in human subjects. Early results from Phase I trials have been promising, with the compound demonstrating good tolerability and preliminary evidence of therapeutic benefit in patients with advanced solid tumors. These findings have paved the way for further clinical development and larger-scale trials.
The synthesis of N-4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-yl-3-(trifluoromethyl)benzamide involves a multi-step process that requires careful optimization to achieve high yields and purity. Key steps include the formation of the pyrimidine core through a condensation reaction, followed by functionalization with the morpholine and trifluoromethyl groups. Advances in synthetic chemistry have made it possible to produce this compound on a large scale, facilitating its use in both research and clinical settings.
In conclusion, N-4-(dimethylamino)-2-(morpholin-4-y l)pyrimidin -5 -y l -3 -( trifluorometh yl )benzamide (CAS No. 1797253 -6 4 -5 ) represents an exciting advancement in medicinal chemistry with potential applications in cancer therapy and inflammatory diseases. Its unique molecular structure and favorable pharmacological properties make it a promising candidate for further development and clinical use. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, contributing to the broader field of drug discovery.
1797253-64-5 (N-4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-yl-3-(trifluoromethyl)benzamide) Related Products
- 35845-34-2(Ethyl-d5 Crotonate)
- 2138280-62-1(2-(Azepane-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid)
- 1903527-31-0(N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide)
- 1221723-35-8(3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide)
- 1508300-55-7(tert-butyl 3-hydroxy-4-(propan-2-yl)pyrrolidine-1-carboxylate)
- 543730-63-8(Benzenemethanamine, 3,4-dichloro-N-(phenylmethoxy)-, hydrochloride)
- 54299-17-1(1,4-Bis(4-phenoxybenzoyl)benzene)
- 1538396-55-2(3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine)
- 1785765-42-5(4-(1-Methyl-1H-[1,2,4]triazol-3-yl)-benzoic acid methyl ester)
- 2172023-23-1(2-1-(4-methoxybutyl)-5-propyl-1H-1,2,3-triazol-4-ylethan-1-amine)




